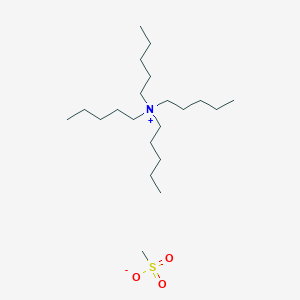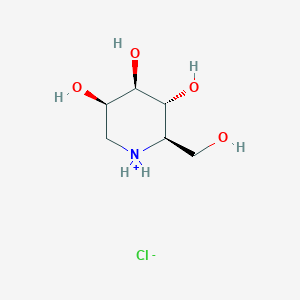![molecular formula C8H9N3 B043665 2,7-dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 115951-60-5](/img/structure/B43665.png)
2,7-dimethyl-1H-imidazo[4,5-b]pyridine
Vue d'ensemble
Description
2,7-dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic organic compound that belongs to the imidazo[4,5-b]pyridine family. It is a nonpeptidic angiotensin II receptor antagonist whose imidazo[4,5-b]pyridine scaffold has been used to examine a variety of positional substitutions in the development of orally active, long duration antihypertensive agents .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines often involves the cyclization of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process yields imidazo[4,5-b]pyridine and its 2-methyl derivative . Other synthetic approaches include palladium-catalyzed coupling reactions (Suzuki reaction) and the Vilsmeier-Haack reaction .Molecular Structure Analysis
The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis
Imidazo[4,5-b]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[4,5-b]pyridine derivatives .Applications De Recherche Scientifique
Antimicrobial Applications
“2,7-dimethyl-1H-imidazo[4,5-b]pyridine” derivatives have been explored for their antimicrobial properties. These compounds have shown potential in combating various bacterial and fungal strains. The structural framework of imidazo[4,5-b]pyridine allows for the synthesis of new derivatives that can be tested against a range of microbial species, potentially leading to the development of new antibiotics .
Antiviral Research
The imidazo[4,5-b]pyridine scaffold is also being investigated for its antiviral capabilities. Research indicates that certain derivatives can exhibit a cytotoxic effect on virus host cell lines, which is a preliminary step in assessing their potential as antiviral agents .
Cancer Therapy
Compounds based on imidazo[4,5-b]pyridine are being studied for their cytotoxic activities against cancer cells. The ability to design and synthesize derivatives with specific functional groups makes them suitable candidates for anti-cancer drugs, offering a pathway to targeted cancer therapies .
Agricultural Chemistry
In the agricultural sector, imidazo[4,5-b]pyridine derivatives have been utilized for the treatment of broad-leaved plant shoots. Their application extends to pest control, providing an alternative to traditional pesticides .
Material Science
The unique electronic properties of imidazo[4,5-b]pyridine derivatives make them interesting candidates for material science applications. They have been used in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .
Pharmaceutical Development
The imidazo[4,5-b]pyridine core is a significant structure in pharmaceutical products due to its wide range of biological activities. It has been associated with properties such as anti-inflammatory, analgesic, and anticonvulsant, which are valuable in the development of new medications .
Synthesis of Functional Derivatives
The imidazo[4,5-b]pyridine structure serves as a versatile scaffold for the synthesis of functional derivatives. These derivatives are crucial in the search for new biologically active substances, which can lead to the discovery of novel therapeutic agents .
Analytical Chemistry
Imidazo[4,5-b]pyridine derivatives can be used as analytical reagents due to their luminescent properties. They can be employed in various spectroscopic techniques, aiding in the detection and quantification of substances .
Orientations Futures
Imidazo[4,5-b]pyridines have a broad range of biological and pharmacological activities, making them a promising area for future research . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . Therefore, the development of new synthetic methods and the exploration of their biological activities could be potential future directions .
Propriétés
IUPAC Name |
2,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-4-9-8-7(5)10-6(2)11-8/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRKPOJJEMOZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
CAS RN |
115951-60-5 | |
| Record name | 2,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)






